molecular formula C23H18O2 B3735385 2-Benzyl-2-(2-methylphenyl)indene-1,3-dione

2-Benzyl-2-(2-methylphenyl)indene-1,3-dione

Cat. No.: B3735385
M. Wt: 326.4 g/mol
InChI Key: ORLVYFFAYFHGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2-(2-methylphenyl)indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(2-methylphenyl)indene-1,3-dione typically involves the reaction of indane-1,3-dione with benzyl bromide and 2-methylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-(2-methylphenyl)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated indene derivatives

Scientific Research Applications

2-Benzyl-2-(2-methylphenyl)indene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials and photopolymerization processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(2-methylphenyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties and applications.

    2-Benzyl-2-(4-methoxyphenyl)indene-1,3-dione: Another derivative with different substituents on the indene ring.

    2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione: A compound with a methoxy group instead of a methyl group.

Uniqueness

2-Benzyl-2-(2-methylphenyl)indene-1,3-dione stands out due to its unique combination of benzyl and 2-methylphenyl substituents. This specific structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its versatility and potential for modification further enhance its value in scientific research and industrial applications.

Properties

IUPAC Name

2-benzyl-2-(2-methylphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O2/c1-16-9-5-8-14-20(16)23(15-17-10-3-2-4-11-17)21(24)18-12-6-7-13-19(18)22(23)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLVYFFAYFHGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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